

Section 1: Core Chemical Identity and Physicochemical Properties

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Compound of Interest

Compound Name: **4'-Chloro-6-methylflavone**

Cat. No.: **B186953**

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4'-Chloro-6-methylflavone is a member of the flavone subclass of flavonoids, characterized by a 2-phenylchromen-4-one backbone. The defining features of this molecule are a chlorine atom substituted at the 4' position of the B-ring and a methyl group at the 6 position of the A-ring. These substitutions critically influence the molecule's steric and electronic properties, which in turn dictate its biological activity.

Table 1: Physicochemical Properties of **4'-Chloro-6-methylflavone**

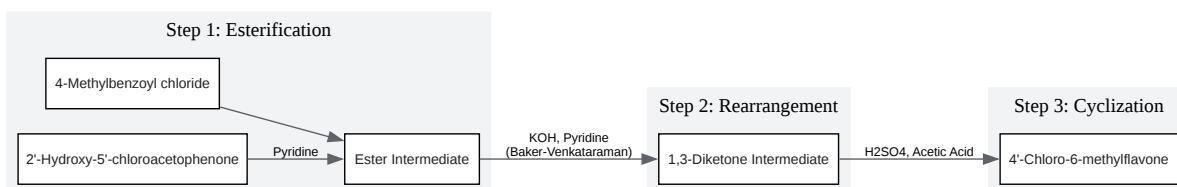
Property	Value	Source(s)
CAS Number	41255-31-6	[1][2][3][4]
Molecular Formula	C ₁₆ H ₁₁ ClO ₂	[1][4]
Molecular Weight	270.71 g/mol	[1][2][3][4]
IUPAC Name	6-chloro-2-(4-methylphenyl)chromen-4-one	[3]
Melting Point	183-184 °C	[2]
Boiling Point	420.8±45.0 °C (Predicted)	[2]
Appearance	Crystalline powder	Inferred from typical flavones
Solubility	Soluble in organic solvents like DMSO	Inferred from typical flavones

Section 2: Synthesis and Characterization

The synthesis of **4'-Chloro-6-methylflavone** can be achieved through several established synthetic routes for flavones. The most common and reliable methods include the Baker-Venkataraman rearrangement and the Allan-Robinson reaction, both of which are foundational in flavonoid chemistry.[5][6][7]

Recommended Synthetic Pathway: The Baker-Venkataraman Rearrangement

The Baker-Venkataraman rearrangement is a robust method for synthesizing 1,3-diketones, which are key intermediates in flavone synthesis.[5][8][9] The reaction proceeds via an intramolecular acyl transfer following the formation of an enolate.[5][10][11] This method is often preferred due to its high yields and regioselectivity.[8]



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Caption: Synthetic workflow for **4'-Chloro-6-methylflavone**.

Step-by-Step Experimental Protocol

- Esterification: A solution of 2'-hydroxy-5'-chloroacetophenone is treated with 4-methylbenzoyl chloride in the presence of pyridine to form the corresponding ester.[12][13]
- Baker-Venkataraman Rearrangement: The resulting ester undergoes rearrangement in the presence of a base, such as potassium hydroxide in pyridine, to yield a 1,3-diketone.[8][13]

- Cyclization: The 1,3-diketone is then subjected to acid-catalyzed cyclization, typically using sulfuric acid in glacial acetic acid, to afford the final **4'-Chloro-6-methylflavone** product.[12] [13]
- Purification: The crude product is purified by recrystallization from a suitable solvent like ethanol to yield the pure compound.

Analytical Characterization

The structural integrity and purity of the synthesized **4'-Chloro-6-methylflavone** must be confirmed using a suite of analytical techniques:

- High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.[14][15]
- Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.[14][16] [17]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are essential for the unambiguous structural elucidation of the flavone.[16][18][19]

Section 3: Biological Activities and Therapeutic Potential

Flavonoids as a class exhibit a wide array of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[20][21][22][23] The specific substitutions on **4'-Chloro-6-methylflavone** are expected to modulate these activities. Halogenated flavonoids, for instance, have shown enhanced antimicrobial and anticancer effects.[24][25]

Potential as an Enzyme Inhibitor

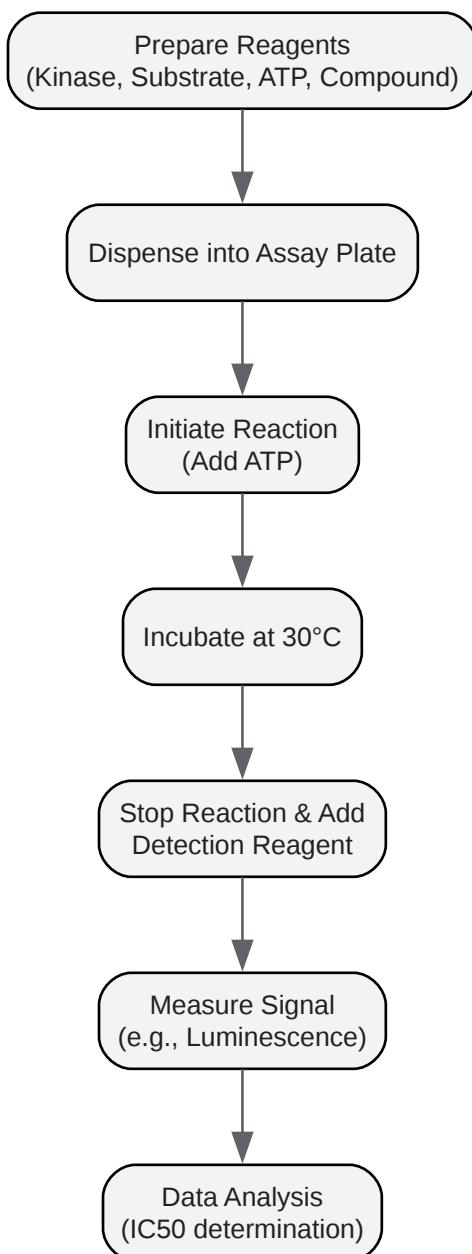
Flavonoids are known to inhibit various enzymes, including protein kinases and cytochrome P450 enzymes.[26][27] The planar structure of the flavone core allows it to interact with the active sites of these enzymes. O-methylated and substituted flavonoids have demonstrated selective inhibition of enzymes like monoamine oxidase.[28]

Potential Mechanisms of Action:

- Kinase Inhibition: Many flavonoids interfere with cellular signaling pathways, such as the PI3K/Akt and MAPK pathways, which are crucial for cell proliferation and survival.[25]
- Epigenetic Modification: Some flavonoids can influence the activity of epigenetic-modifying enzymes like DNA methyltransferases (DNMTs) and histone methyltransferases (HMTs), suggesting a role in cancer chemoprevention.[29][30]

In Vitro Kinase Inhibition Assay Protocol

This protocol provides a framework for evaluating the inhibitory potential of **4'-Chloro-6-methylflavone** against a target kinase.



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Caption: Workflow for an in vitro kinase inhibition assay.

Methodology:

- Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate peptide, ATP, and serial dilutions of **4'-Chloro-6-methylflavone** in an appropriate assay buffer.[31] [32][33]

- Assay Setup: In a multi-well plate, combine the kinase, substrate, and varying concentrations of the test compound.[31][34]
- Reaction Initiation: Start the kinase reaction by adding a solution of ATP and magnesium chloride.[32][33]
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).[31]
- Detection: Terminate the reaction and add a detection reagent that quantifies either the amount of ADP produced or the remaining ATP. Commercially available kits like ADP-Glo™ are commonly used.[31][35]
- Data Analysis: Measure the signal (e.g., luminescence) and calculate the percentage of inhibition for each compound concentration. Determine the IC₅₀ value by fitting the data to a dose-response curve.[34]

Section 4: Conclusion and Future Directions

4'-Chloro-6-methylflavone is a synthetically accessible compound with a promising profile for further investigation in drug discovery. Its potential as an enzyme inhibitor warrants comprehensive screening against various kinase panels and other relevant biological targets. Future research should focus on elucidating its specific mechanism of action, evaluating its efficacy in cell-based and *in vivo* models, and exploring structure-activity relationships through the synthesis of related analogs.

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